molecular formula C7H7ClO3 B1406789 3,5-Dioxocyclohexanecarbonyl chloride CAS No. 1355334-41-6

3,5-Dioxocyclohexanecarbonyl chloride

Cat. No.: B1406789
CAS No.: 1355334-41-6
M. Wt: 174.58 g/mol
InChI Key: GRMTUMRNQXKRDM-UHFFFAOYSA-N
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Description

3,5-Dioxocyclohexanecarbonyl chloride is a reactive intermediate compound with the molecular formula C7H7ClO3 and a molecular weight of 174.58 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dioxocyclohexanecarbonyl chloride can be synthesized through the reaction of 1,3-bis(silyloxy)-1,3-butadienes with specific acid chlorides. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxocyclohexanecarbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of amides, while reactions with alcohols can produce esters.

Scientific Research Applications

3,5-Dioxocyclohexanecarbonyl chloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.

    Biology: It is used in the development of biologically active compounds and as a reagent in biochemical assays.

    Medicine: The compound is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dioxocyclohexanecarbonyl chloride involves its reactivity as an electrophile, allowing it to participate in various chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

3,5-Dioxocyclohexanecarbonyl chloride is structurally related to other compounds with the 3,5-dioxo motif, such as 3,5-dioxopentanoates. These compounds share similar reactivity and can undergo analogous chemical reactions. this compound is unique in its specific structure and reactivity, making it valuable for certain applications where other compounds may not be suitable.

List of Similar Compounds

  • 3,5-Dioxopentanoates
  • 1,3,5-Tricarbonyl compounds
  • 1,3,5,7-Tetracarbonyl compounds

Properties

IUPAC Name

3,5-dioxocyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c8-7(11)4-1-5(9)3-6(10)2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMTUMRNQXKRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277059
Record name Cyclohexanecarbonyl chloride, 3,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-41-6
Record name Cyclohexanecarbonyl chloride, 3,5-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarbonyl chloride, 3,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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